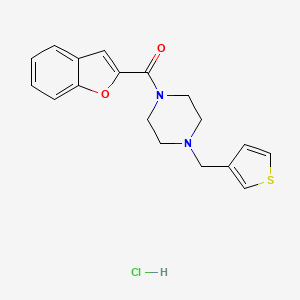

Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound that contains a benzofuran ring, a thiophene ring, and a piperazine ring . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a benzofuran ring, a thiophene ring, and a piperazine ring . The benzofuran ring is a heterocyclic compound consisting of fused benzene and furan rings .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex . For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzofuran itself is a colourless liquid and is a component of coal tar .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of antimicrobial activities of novel benzofuran derivatives. For instance, compounds based on the benzofuran skeleton bearing aryl substituents at its C-3 position through methanone linker showed favorable antibacterial activities against several bacteria including Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis, and a fungus Candida albicans. Notably, hydrophobic benzofuran analogs exhibited activities better than control drugs in some cases (Jiang et al., 2011).

Synthesis and Evaluation of Anticancer Activity

The synthesis of thiophene containing 1,3-diarylpyrazole derivatives, incorporating elements similar to the benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride structure, has been explored. These compounds were tested against various human cancer cells, with some showing promising growth inhibitory effects, particularly against Raji and HL60 cancer cells. The research underscores the potential of these compounds for further development in anticancer therapies (Inceler et al., 2013).

Chemical Synthesis and Reactivity

Studies have explored the chemical synthesis and reactivity of benzofuran derivatives, highlighting their applications in creating new organic compounds with potential utility in various fields. For example, solvent-polarity reconfigurable fluorescent logic gates based on benzofuran derivatives have been developed, demonstrating the versatility of benzofuran compounds in material science and sensor technology (Gauci & Magri, 2022).

Wirkmechanismus

Target of Action

Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a complex compound that is likely to interact with multiple targetsIt’s known that benzofuran and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, they can inhibit the activity of certain enzymes, interfere with the replication of viruses, or induce apoptosis in cancer cells .

Biochemical Pathways

Given the broad spectrum of biological activities associated with benzofuran and indole derivatives, it’s likely that this compound affects multiple pathways .

Pharmacokinetics

It’s known that the lipinski rule, which predicts good absorption or permeation, is followed by similar compounds .

Result of Action

Similar compounds have been shown to have significant anti-hiv activity , and to induce apoptosis in certain cell lines .

Zukünftige Richtungen

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development, as well as the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Biochemische Analyse

Biochemical Properties

It is known that benzofuran derivatives can interact with multiple receptors, which can lead to a variety of biological activities .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S.ClH/c21-18(17-11-15-3-1-2-4-16(15)22-17)20-8-6-19(7-9-20)12-14-5-10-23-13-14;/h1-5,10-11,13H,6-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZPWFSKEFTTGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one](/img/structure/B2931762.png)

![2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2931767.png)

![6-ethyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)

![4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2931770.png)

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)